![molecular formula C18H22N2O7 B2829756 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate CAS No. 799257-97-9](/img/structure/B2829756.png)
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, and various methods have been explored. Notably, it can be prepared from 1,2-amino alcohols , aziridines, epoxides, and related compounds. A common approach is the coupling, cyclization, and reduction sequence using readily available amino alcohols and α-haloacid chlorides. This methodology yields various substituted morpholines, including mono-, di-, and trisubstituted derivatives, spiro morpholines, and ring-fused morpholines .
Additionally, solid-phase synthesis has been employed for heterocyclization of amino alcohols into morpholines. Intramolecular reactions, such as the Mitsunobu reaction and Cs2CO3-mediated cyclization, have also been successful in producing morpholines .
Molecular Structure Analysis
The molecular formula of 2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is C14H17NO6 . Its structure consists of an acetyl group, a morpholine ring, and a phenylcarbonyloxy moiety. The morpholine ring contributes to its biological relevance and potential activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its carbonyl-containing analogs can participate in nucleophilic additions, acylations, and other transformations. Researchers have explored its reactivity in the context of drug development and synthetic pathways .
Future Directions
properties
IUPAC Name |
[3-acetyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-13(21)15-12-14(26-17(22)19-4-8-24-9-5-19)2-3-16(15)27-18(23)20-6-10-25-11-7-20/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSAOWNUIXBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate |
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